molecular formula C13H18N2O5S2 B2550983 1-methanesulfonyl-N-(4-methanesulfonylphenyl)pyrrolidine-2-carboxamide CAS No. 1219163-67-3

1-methanesulfonyl-N-(4-methanesulfonylphenyl)pyrrolidine-2-carboxamide

Cat. No.: B2550983
CAS No.: 1219163-67-3
M. Wt: 346.42
InChI Key: FCDUXHUYTICYRF-UHFFFAOYSA-N
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Description

1-methanesulfonyl-N-(4-methanesulfonylphenyl)pyrrolidine-2-carboxamide is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methanesulfonyl-N-(4-methanesulfonylphenyl)pyrrolidine-2-carboxamide typically involves the reaction of methanesulfonyl chloride with appropriate amines and carboxylic acid derivatives. The reaction conditions often include the use of non-nucleophilic bases and solvents like dichloromethane or tetrahydrofuran to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of advanced purification techniques such as chromatography and crystallization is also common to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1-methanesulfonyl-N-(4-methanesulfonylphenyl)pyrrolidine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially with halogenated derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

1-methanesulfonyl-N-(4-methanesulfonylphenyl)pyrrolidine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-methanesulfonyl-N-(4-methanesulfonylphenyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The exact pathways involved depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities.

    Methanesulfonyl derivatives: Compounds such as methanesulfonyl chloride and methanesulfonyl fluoride.

Uniqueness

1-methanesulfonyl-N-(4-methanesulfonylphenyl)pyrrolidine-2-carboxamide is unique due to its dual methanesulfonyl groups and the presence of a pyrrolidine ring, which confer specific chemical and biological properties that are not found in other similar compounds .

Properties

IUPAC Name

1-methylsulfonyl-N-(4-methylsulfonylphenyl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O5S2/c1-21(17,18)11-7-5-10(6-8-11)14-13(16)12-4-3-9-15(12)22(2,19)20/h5-8,12H,3-4,9H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCDUXHUYTICYRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2CCCN2S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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